(4-Fluorobenzyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Fluorobenzyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 4-fluorophenylmethyl moiety. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)boronic acid typically involves the reaction of 4-fluorobenzyl chloride with a boron-containing reagent. One common method is the hydroboration of 4-fluorostyrene followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluorobenzyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions involving the fluorine atom.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic compounds .

Applications De Recherche Scientifique

(4-Fluorobenzyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-Fluorobenzyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluorophenylboronic acid

- 3-Chloro-4-fluorophenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

(4-Fluorobenzyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic acids. Its fluorine substituent enhances its electron-withdrawing properties, making it particularly useful in certain cross-coupling reactions .

Activité Biologique

(4-Fluorobenzyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of protease inhibition, anticancer properties, and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

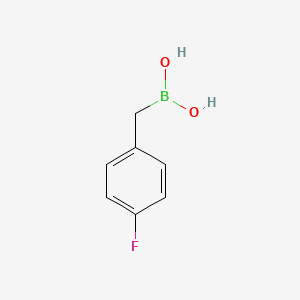

Chemical Structure and Properties

This compound, a derivative of phenylboronic acid, features a fluorinated benzyl group that enhances its binding properties and biological efficacy. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, particularly enzymes.

Protease Inhibition

One of the primary biological activities of this compound is its role as a protease inhibitor. Research indicates that boronic acids, including this compound, can form reversible covalent bonds with the active site serine residue of serine proteases. For example, studies have shown that this compound achieves sub-nanomolar affinity for certain proteases, effectively blocking their activity .

- Case Study : A study demonstrated that (R)-1-acetamido-2-(4-fluorophenyl)ethane-1-boronic acid forms a stable complex with alpha-chymotrypsin at physiological pH (7), indicating its potential as a therapeutic agent targeting serine proteases .

Anticancer Activity

This compound has been investigated for its anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest.

- Research Findings : In vitro studies indicated that derivatives of boronic acids could inhibit tubulin polymerization, which is critical for cancer cell division. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against cancer cell lines, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | U266 | 8.21 |

| Bortezomib | U266 | 7.05 |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has been shown to exhibit significant activity against resistant bacterial strains.

- Mechanism : The compound acts by inhibiting class C β-lactamases, enzymes that confer antibiotic resistance. The hydroxyl group in boronic acids is crucial for this inhibitory action .

- Case Study : A recent study reported that derivatives of boronic acids showed Ki values in the low micromolar range against resistant bacterial strains, indicating their potential utility in treating infections caused by multidrug-resistant organisms .

| Compound | Bacterial Strain | Ki (µM) |

|---|---|---|

| Boronic Acid Derivative | Resistant Strain A | 0.004 |

| Boronic Acid Derivative | Resistant Strain B | 0.008 |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Research has indicated that modifications to the boronic acid structure can enhance bioavailability and reduce first-pass metabolism.

Propriétés

IUPAC Name |

(4-fluorophenyl)methylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKLYQCTDXMMLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=C(C=C1)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666656 |

Source

|

| Record name | [(4-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150530-25-9 |

Source

|

| Record name | [(4-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.